molecular formula C14H18N2O B7583969 1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone

1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone

Cat. No.: B7583969
M. Wt: 230.31 g/mol
InChI Key: UIVZHBPMADHSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as HHI-2 and has been synthesized using various methods.

Mechanism of Action

HHI-2 inhibits the activity of a protein called Smoothened, which is involved in the Hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting Smoothened, HHI-2 disrupts the Hedgehog signaling pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
HHI-2 has been shown to have a selective inhibitory effect on the Hedgehog signaling pathway, without affecting other signaling pathways. This selectivity is important in reducing potential side effects. HHI-2 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

HHI-2 has several advantages for lab experiments, including its high purity and yield, selectivity for the Hedgehog signaling pathway, and low toxicity. However, HHI-2 has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on HHI-2. One area of research is the development of more efficient synthesis methods to reduce the cost and increase the availability of HHI-2. Another area of research is the investigation of the potential applications of HHI-2 in other fields, such as anti-inflammatory and anti-fibrotic therapy. Additionally, further studies are needed to better understand the mechanism of action of HHI-2 and its potential side effects.
Conclusion:
In conclusion, HHI-2 is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. HHI-2 inhibits the Hedgehog signaling pathway and has low toxicity and good pharmacokinetic properties. Further research is needed to fully understand the potential applications of HHI-2 and to develop more efficient synthesis methods.

Synthesis Methods

HHI-2 can be synthesized using various methods, including the reaction of indoline-2-carboxylic acid with 2-methyl-3-pyrrolin-1-ylmethanol in the presence of a coupling agent. Another method involves the reaction of indoline-2-carboxylic acid with 2-methyl-3-pyrrolin-1-ylmethanol in the presence of a catalyst such as triphenylphosphine. These methods have been optimized to produce HHI-2 with high purity and yield.

Scientific Research Applications

HHI-2 has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that HHI-2 can inhibit the growth of cancer cells by targeting specific signaling pathways. HHI-2 has also been studied for its potential anti-inflammatory and anti-fibrotic properties.

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydroisoindol-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10-13(6-7-15-10)14(17)16-8-11-4-2-3-5-12(11)9-16/h2-3,6-7,11-12,15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZHBPMADHSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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